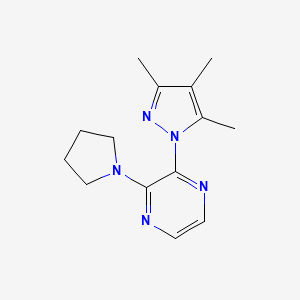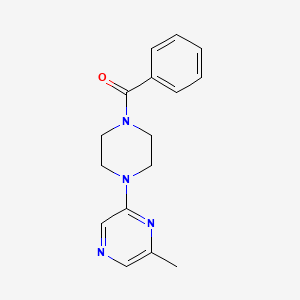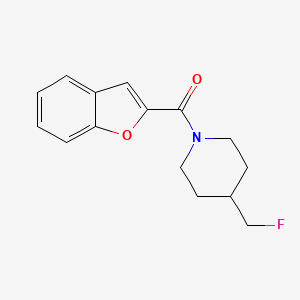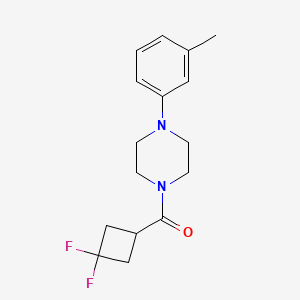
2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is a synthetic organic compound that belongs to the class of pyrazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine group: This step may involve nucleophilic substitution reactions.
Addition of the trimethylpyrazole group: This can be done through coupling reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other derivatives.
Reduction: Reduction reactions could be used to modify the functional groups, altering the compound’s properties.
Substitution: Various substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.
Aplicaciones Científicas De Investigación
2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science, such as in the development of new polymers or catalysts.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:
Molecular targets: Such as enzymes, receptors, or DNA.
Pathways involved: Could include inhibition of specific enzymes, modulation of receptor activity, or interaction with genetic material.
Comparación Con Compuestos Similares
Similar Compounds
2-(pyrrolidin-1-yl)pyrazine: Lacks the trimethylpyrazole group.
3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine: Lacks the pyrrolidine group.
Pyrazine derivatives: A broad class of compounds with varying substituents.
Uniqueness
2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H19N5 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-yl-3-(3,4,5-trimethylpyrazol-1-yl)pyrazine |
InChI |
InChI=1S/C14H19N5/c1-10-11(2)17-19(12(10)3)14-13(15-6-7-16-14)18-8-4-5-9-18/h6-7H,4-5,8-9H2,1-3H3 |
Clave InChI |
AIXIRZBZYPAWGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1C)C2=NC=CN=C2N3CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15114482.png)
![2-(Benzylsulfanyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B15114487.png)
![4-[4-(2-Chloro-4-fluorobenzoyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B15114490.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15114493.png)
![1-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B15114501.png)

![[(3-Cyanopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B15114515.png)
![1-Cyclopropanecarbonyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B15114524.png)
![1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}propan-1-one](/img/structure/B15114530.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)pyrazol-4-amine;hydrochloride](/img/structure/B15114547.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114560.png)
![4-(1-{5-Methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)morpholine](/img/structure/B15114568.png)
